molecular formula C24H37N5O4 B1431422 Z-L-Aha-OH dcha CAS No. 1423018-09-0

Z-L-Aha-OH dcha

Cat. No.: B1431422
CAS No.: 1423018-09-0
M. Wt: 459.6 g/mol
InChI Key: WWXXNIKKZNJTKM-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-L-Aha-OH (DCHA) is a click chemistry reagent containing an azide group . Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the high yield of the desired product .


Physical and Chemical Properties Analysis

Z-L-Aha-OH (DCHA) is a reagent containing an azide group . The physical and chemical properties of Z-L-Aha-OH (DCHA) are not detailed in the available resources.

Biochemical Analysis

Biochemical Properties

Z-L-Aha-OH dcha plays a significant role in biochemical reactions due to its azide group. This group allows it to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). In these reactions, this compound interacts with alkyne-containing molecules to form stable triazole linkages. This interaction is highly specific and efficient, making this compound a valuable tool in bioconjugation and labeling of biomolecules .

Cellular Effects

This compound influences various cellular processes through its role in click chemistry. By enabling the specific labeling of biomolecules, it allows researchers to track and study the behavior of proteins, nucleic acids, and other cellular components. This can impact cell signaling pathways, gene expression, and cellular metabolism by providing insights into the localization and interaction of these biomolecules within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of triazole linkages in click chemistry reactions. The azide group in this compound reacts with alkyne groups in the presence of a copper catalyst to form a stable triazole ring. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems. The formation of these linkages can be used to label and track biomolecules, providing valuable information about their interactions and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under recommended storage conditions, but its reactivity may decrease over time if not stored properly. Long-term studies have shown that this compound can maintain its effectiveness in labeling biomolecules, but its stability and reactivity should be regularly monitored to ensure consistent results .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At optimal dosages, this compound effectively labels biomolecules without causing significant toxicity or adverse effects. At higher dosages, there may be threshold effects, including potential toxicity or adverse reactions. It is important to determine the appropriate dosage for each specific application to minimize any negative effects while maximizing the compound’s labeling efficiency .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role in click chemistry. The azide group in this compound interacts with alkyne-containing molecules to form triazole linkages, which are stable and resistant to metabolic degradation. This stability allows this compound to be used in various biochemical applications without being rapidly metabolized or degraded .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of this compound within different cellular compartments. Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in biochemical research .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. These factors direct this compound to specific compartments or organelles within the cell, where it can exert its labeling effects. The precise localization of this compound is essential for accurately studying the interactions and functions of biomolecules within different cellular contexts .

Properties

IUPAC Name

(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4.C12H23N/c13-16-14-7-6-10(11(17)18)15-12(19)20-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10H,6-8H2,(H,15,19)(H,17,18);11-13H,1-10H2/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXXNIKKZNJTKM-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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